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Compound of Interest

Compound Name: (R)-Boroleu-(+)-pinanediol-hcl

Cat. No.: B562883

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Boroleu-(+)-pinanediol hydrochloride,
a critical chiral intermediate in the synthesis of various therapeutic agents, most notably the
proteasome inhibitor Bortezomib. This document outlines its chemical structure, IUPAC
nomenclature, physicochemical properties, and detailed experimental protocols for its
synthesis.

Chemical Structure and IUPAC Name

(R)-Boroleu-(+)-pinanediol hydrochloride is a chiral organoboron compound. The pinanediol
group serves as a chiral auxiliary, enabling stereoselective synthesis.

Chemical Structure:
(A simplified 2D representation. The full 3D structure can be found in chemical databases.)

IUPAC Name: (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-
boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride[1].

Physicochemical Properties

A summary of the key physicochemical properties of (R)-Boroleu-(+)-pinanediol-HClI is
presented in the table below. These computed properties are essential for understanding its
behavior in various chemical processes.
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Property Value Source
Molecular Formula C15H20BCINO2 PubChem[1]
Molecular Weight 301.7 g/mol PubChem[1]
Exact Mass 301.1979870 Da PubChem[1]
Appearance White to off-white powder Inno Pharmchem

_ Inno Pharmchem, Falcon Life
Purity >95.0% to 299.0%

Sciences[2][3]
Topological Polar Surface Area  44.5 A2 PubChem[1]
Hydrogen Bond Donor Count 3 PubChem[1]
Hydrogen Bond Acceptor
2 PubChem[1]
Count
Rotatable Bond Count 3 PubChem[1]

Role in Drug Development

(R)-Boroleu-(+)-pinanediol-HCI and its trifluoroacetate counterpart are crucial intermediates in
the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in the treatment of
multiple myeloma and mantle cell lymphoma[4][5][6]. The boronic acid functionality and the
specific stereochemistry provided by this intermediate are essential for the biological activity of
Bortezomib, which targets the 26S proteasome, a key regulator of protein degradation in
cells[5]. The use of this chiral building block allows for the efficient and stereocontrolled
synthesis of the final active pharmaceutical ingredient (API)[4][7].

Experimental Protocols

The synthesis of (R)-Boroleu-(+)-pinanediol-HCI is a multi-step process that leverages the
stereodirecting effect of the (+)-pinanediol chiral auxiliary. The key transformation is the
Matteson homologation reaction. While specific process parameters can vary, the following
represents a general, widely cited methodology.
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Protocol 1: Synthesis of the a-chloro boronic ester
intermediate

This protocol describes the Matteson homologation to create the key carbon-boron bond with
the correct stereochemistry.

Materials:

e (+)-Pinanediol isobutylboronate

» Dichloromethane (CH2Cl2)

e n-Butyllithium (n-BuLi) in hexanes

o Diisopropylamine

e Anhydrous Tetrahydrofuran (THF)

e Anhydrous Zinc Chloride (ZnCl2) (optional but recommended)
Procedure:

e LDA Formation: In a flame-dried, three-necked round-bottom flask under an inert
atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the
solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium to form lithium
diisopropylamide (LDA).

o Boronate Complex Formation: In a separate flask, dissolve (+)-pinanediol isobutylboronate
and dichloromethane in anhydrous THF and cool to -100 °C using a liquid nitrogen/ether
bath.

e Homologation: Slowly add the prepared LDA solution to the boronic ester solution while
maintaining the temperature at or below -95 °C. The reaction is highly exothermic and
requires careful temperature control.

+ Rearrangement: After the addition is complete, stir the mixture for 15-30 minutes. The
addition of a solution of anhydrous zinc chloride in THF can catalyze the rearrangement and
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improve the diastereomeric ratio[6].

Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a
saturated aqueous solution of ammonium chloride. Extract the product with an organic
solvent such as diethyl ether. The combined organic layers are then washed with brine, dried
over an anhydrous salt (e.g., MgSOa), and the solvent is removed under reduced pressure to
yield the crude a-chloro boronic ester. This intermediate is often used in the next step without
further purification.

Protocol 2: Amination and Salt Formation

This protocol details the displacement of the chloride with an amino group and the subsequent

formation of the hydrochloride salt.

Materials:

Crude (+)-Pinanediol (R)-1-chloro-3-methylbutane-1-boronate
Lithium hexamethyldisilazide (LIHMDS)
Anhydrous Tetrahydrofuran (THF)

Hydrochloric acid (HCI) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

Amination: Dissolve the crude a-chloro boronic ester in anhydrous THF and cool to -78 °C.
Slowly add a solution of LIHMDS in THF. Stir the reaction at -78 °C for one hour, then allow it
to warm to room temperature and stir for an additional two hours[8].

Deprotection and Salt Formation: Cool the reaction mixture to 0 °C. To obtain the
hydrochloride salt, carefully add a solution of hydrochloric acid. This will protonate the amine
and precipitate the hydrochloride salt.

Isolation: The precipitated solid can be collected by filtration, washed with a cold, non-polar
solvent to remove impurities, and dried under vacuum to yield (R)-Boroleu-(+)-pinanediol-
HCI.
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Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of (R)-Boroleu-(+)-pinanediol-
HCI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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